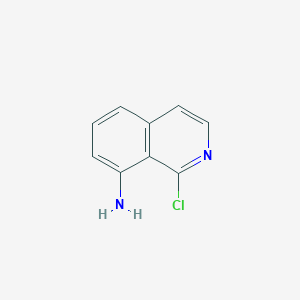

1-Chloroisoquinolin-8-amine

描述

Chemical Identity and Nomenclature

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure. The compound carries the Chemical Abstracts Service number 1374652-59-1, providing a unique registry identifier for chemical databases and commercial sourcing. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, clearly indicating the positions of both functional groups on the isoquinoline backbone.

The molecular structure can be represented through various chemical notation systems. The International Chemical Identifier string for this compound is InChI=1S/C9H7ClN2/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H,11H2, which provides a complete algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key, BNACUNUWDKVVMX-UHFFFAOYSA-N, serves as a shortened version for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation, C1=CC2=C(C(=C1)N)C(=NC=C2)Cl, offers a linear notation that facilitates computational chemistry applications and structural analysis.

Historical Development in Heterocyclic Chemistry

The development of isoquinoline chemistry traces its origins to the late nineteenth century when isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This foundational discovery established the isoquinoline framework as a significant heterocyclic system, leading to subsequent investigations into substituted derivatives including chlorinated and amino-substituted variants.

The advancement of isoquinoline synthesis methodology has been marked by several landmark synthetic approaches. The Pomeranz-Fritsch reaction, developed for the efficient preparation of isoquinoline derivatives, utilizes benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions to construct the isoquinoline ring system. This methodology proved instrumental in accessing various substituted isoquinolines, including those bearing halogen and amino substituents. The reaction mechanism involves the formation of a benzalaminoacetal intermediate, followed by cyclization and aromatization to yield the desired isoquinoline framework.

The Bischler-Napieralski reaction represents another pivotal development in isoquinoline synthesis, enabling the cyclization of beta-phenylethylamides through intramolecular electrophilic aromatic substitution. This reaction has been particularly valuable for synthesizing dihydroisoquinoline intermediates that can be subsequently oxidized to yield fully aromatic isoquinoline derivatives. The reaction typically employs phosphoryl chloride as a dehydrating agent under reflux conditions, facilitating the formation of the bicyclic isoquinoline structure.

Positional Isomerism in Chlorinated Isoquinoline Derivatives

The isoquinoline ring system provides multiple positions for substitution, leading to a diverse array of chlorinated and amino-substituted derivatives that exhibit distinct chemical and physical properties. This compound represents one specific positional isomer within this family, and understanding its relationship to other isomers provides insight into structure-activity relationships and synthetic accessibility.

Table 1: Positional Isomers of Chloroisoquinolin-8-amine and Related Compounds

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (grams per mole) | Chlorine Position | Amino Position |

|---|---|---|---|---|---|

| This compound | 1374652-59-1 | C₉H₇ClN₂ | 178.62 | 1 | 8 |

| 7-Chloroisoquinolin-8-amine | 55766-90-0 | C₉H₇ClN₂ | 178.62 | 7 | 8 |

| 4-Chloroisoquinolin-8-amine | 1824065-49-7 | C₉H₇ClN₂ | 178.62 | 4 | 8 |

| 1-Chloroisoquinolin-4-amine | 1260799-38-9 | C₉H₇ClN₂ | 178.62 | 1 | 4 |

| 5-Amino-1-chloroisoquinoline | 374554-54-8 | C₉H₇ClN₂ | 178.62 | 1 | 5 |

| 8-Chloroisoquinolin-5-amine | 934554-41-3 | C₉H₇ClN₂ | 178.62 | 8 | 5 |

The positional variations in chlorine and amino substituents significantly influence the electronic distribution within the isoquinoline ring system. 7-Chloroisoquinolin-8-amine, bearing the chlorine atom at the seventh position rather than the first, represents a closely related isomer that demonstrates how substituent positioning affects molecular properties. This compound shares the same molecular formula and molecular weight as this compound but exhibits different electronic characteristics due to the altered substitution pattern.

Table 2: Structural Characteristics of Selected Chloroisoquinoline Derivatives

| Compound | International Chemical Identifier Key | Computed XLogP3 Value | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|

| This compound | BNACUNUWDKVVMX-UHFFFAOYSA-N | 2.4 | 1 | 2 |

| 7-Chloroisoquinolin-8-amine | MNZMTNUGYPSZRQ-UHFFFAOYSA-N | Not reported | 1 | 2 |

| 1-Chloroisoquinolin-4-amine | BXGZSRATRICMOB-UHFFFAOYSA-N | Not reported | 1 | 2 |

| 5-Amino-1-chloroisoquinoline | DDELEGMETMZLAF-UHFFFAOYSA-N | 2.4 | 1 | 2 |

The substitution pattern also influences the synthetic accessibility and reactivity of these compounds. 1-Chloroisoquinolin-4-amine demonstrates an alternative arrangement where the amino group occupies the fourth position while maintaining the chlorine atom at the first position. This isomer exhibits distinct reactivity patterns compared to the 8-amino derivative, particularly in nucleophilic substitution reactions and electrophilic aromatic substitution processes.

5-Amino-1-chloroisoquinoline represents another significant positional isomer where the amino group is positioned at the fifth carbon of the isoquinoline ring. This compound has been extensively studied and is commercially available from multiple chemical suppliers, indicating its importance in synthetic chemistry applications. The positioning of the amino group at the fifth position, which is part of the benzene ring portion of the isoquinoline system, imparts different electronic properties compared to amino groups positioned on the pyridine ring portion.

The electronic effects of different substitution patterns become particularly evident when comparing compounds such as 8-chloroisoquinolin-5-amine, where the positions of the chlorine and amino substituents are essentially reversed compared to this compound. This reversal in substitution pattern results in significantly different chemical behavior, particularly in terms of basicity, nucleophilicity, and electrophilic substitution reactivity.

属性

IUPAC Name |

1-chloroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNACUNUWDKVVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Chloroisoquinolin-8-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes typically include the use of catalysts and controlled reaction conditions to optimize the efficiency of the synthesis .

化学反应分析

1-Chloroisoquinolin-8-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in various amine compounds .

科学研究应用

Antitumor Activity

1-Chloroisoquinolin-8-amine has been investigated for its potential as an antitumor agent. Research has shown that derivatives of isoquinoline can exhibit selective inhibition of certain kinases, which are critical in cancer cell proliferation. For instance, a study highlighted that introducing a chloro substituent at the 8-position enhances selectivity against CHK2 while maintaining activity against CHK1, a key target in cancer therapy .

Kinase Inhibitors

The compound has been optimized for use as a selective CHK1 inhibitor. The introduction of the 8-chloro group significantly improved the potency and selectivity of various isoquinoline derivatives. This modification allows for better interaction with the kinase's active site, leading to enhanced therapeutic efficacy .

C–N Coupling Reactions

This compound can be synthesized through palladium-catalyzed C–N cross-coupling reactions. This method is notable for forming C–N bonds efficiently, making it a valuable approach in synthesizing aniline derivatives and other complex organic molecules .

Material Science Applications

The compound's unique structural features allow it to be utilized in the development of novel materials. For example, it has been incorporated into polymer matrices to enhance their photoluminescent properties, paving the way for applications in sensors and optoelectronic devices .

作用机制

The mechanism of action of 1-Chloroisoquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural Analogs and Positional Isomerism

Key analogs include positional isomers and derivatives with varying substituents:

3-Chloroquinolin-8-amine (CAS 139399-66-9)

- Structure : Chlorine at position 3, amine at position 6.

- Molecular Formula : C₉H₇ClN₂ (MW 178.62) .

- Synthesis: Not explicitly detailed in the evidence, but commercial availability (95% purity) suggests established synthetic protocols.

4-Chloroisoquinolin-1-amine (CAS 30598-04-0)

- Structure : Chlorine at position 4, amine at position 1.

- Molecular Formula : C₉H₇ClN₂ (MW 178.62) .

- Synthesis : Synthesized via a urea derivative route with a reference yield of 10%, indicating challenges in optimization .

- Comparison : The transposed chlorine and amine groups may lead to distinct hydrogen-bonding interactions or steric effects in applications.

N-(4-Chlorophenyl)isoquinolin-1-amine

- Structure : Amine at position 1 linked to a 4-chlorophenyl group.

- Molecular Formula : C₁₅H₁₁ClN₂ (MW 254.72) .

- Synthesis : Photochemical continuous-flow method (17% yield), leveraging 3DPAFIPN as a catalyst .

- Comparison : The bulky chlorophenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties compared to simpler chloroamines.

5-Methoxyquinolin-8-amine (CAS 30465-68-0)

- Structure : Methoxy group at position 5, amine at position 7.

- Molecular Formula : C₁₀H₁₀N₂O (MW 174.20) .

Physicochemical Properties

| Compound | Molecular Weight | Purity (%) | Key Substituents |

|---|---|---|---|

| 1-Chloroisoquinolin-8-amine | 178.62 | - | Cl (1), NH₂ (8) |

| 3-Chloroquinolin-8-amine | 178.62 | 95 | Cl (3), NH₂ (8) |

| 4-Chloroisoquinolin-1-amine | 178.62 | 98 | Cl (4), NH₂ (1) |

| 5-Methoxyquinolin-8-amine | 174.20 | 97 | OMe (5), NH₂ (8) |

- Electronic Effects : Chlorine’s electron-withdrawing nature may reduce basicity of the amine group compared to methoxy-substituted analogs .

生物活性

1-Chloroisoquinolin-8-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

This compound can be synthesized through various methods, predominantly involving the chlorination of isoquinoline. Common reagents include phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 1-position of isoquinoline. The compound has a molecular formula of C9H8ClN and a molecular weight of 179.62 g/mol.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies suggest that it may function as an enzyme inhibitor or receptor ligand, influencing several biochemical pathways .

Pharmacological Applications

This compound has been investigated for its potential in:

- Anticancer Activity : Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown selective inhibition of tumor growth in preclinical models .

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in developing new antibiotics .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the synthesis of various isoquinoline derivatives, including this compound, which exhibited notable cytotoxicity against human breast cancer cells. The study highlighted structure-activity relationships that suggest modifications at the chloro position could enhance potency .

- Enzyme Inhibition : Another investigation focused on the compound's role as an inhibitor for protein kinases involved in cell signaling pathways. The results indicated that this compound could effectively reduce kinase activity, suggesting its potential as a therapeutic agent in diseases characterized by dysregulated kinase signaling .

常见问题

Q. Key Findings :

- Discrepancies in melting points (2–4°C differences) may arise from polymorphic forms or residual solvents.

- NMR shifts vary due to solvent (Study A used CDCl₃ vs. Study B in DMSO-d₆).

Methodological Best Practices

- Reproducibility : Document all reaction parameters (e.g., ramp rates, stirring speed) and instrument settings (e.g., NMR spectral width). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis .

- Data Reporting : Include error margins (e.g., ±0.5°C for melting points) and statistical significance (p < 0.05) in bioactivity assays. Provide raw chromatograms and spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。